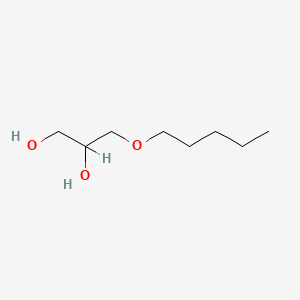













|
REACTION_CXSMILES
|
[OH2:1].[OH-].[Na+].[CH2:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.[Hg].CCCCCC>[CH2:4]([O:9][CH2:10][CH:12]([OH:14])[CH2:13][OH:1])[CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
546 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
38.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)O
|
|
Name
|
hexanes
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
418 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Type
|
CUSTOM
|
|
Details
|
The content of the flask is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of isomers
|
|
Type
|
ADDITION
|
|
Details
|
is slowly added (dropwise)
|
|
Type
|
CUSTOM
|
|
Details
|
to the stirring reaction
|
|
Type
|
ADDITION
|
|
Details
|
mix
|
|
Type
|
CUSTOM
|
|
Details
|
gradually rises to about 68° C. due to the reaction exotherm
|
|
Type
|
TEMPERATURE
|
|
Details
|
no additional heat)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |